

Bamocaftor: A Technical Guide to its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: Bamocaftor

Cat. No.: B605910

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Introduction

Bamocaftor, also known as VX-659, is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.^{[1][2][3]} It is an investigational small molecule developed to address the underlying cause of cystic fibrosis (CF), particularly in patients with the F508del mutation.^{[1][4]} This mutation leads to the misfolding and premature degradation of the CFTR protein, preventing it from reaching the cell surface to function as a chloride and bicarbonate channel. **Bamocaftor** is designed to improve the processing, trafficking, and stability of the F508del-CFTR protein, restoring its function at the epithelial cell membrane. This document provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of **Bamocaftor**, supported by experimental data and protocols.

Molecular Structure and Identification

Bamocaftor is a synthetic organic compound with a complex heterocyclic structure. Its key identifiers and physicochemical properties are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	N-(benzenesulfonyl)-6-[3-[2-[1-(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
CAS Number	2204245-48-5
Synonyms	VX-659, VX659
InChIKey	IGEOJNMYRZUKIK-IBGZPJMESA-N
SMILES	<chem>C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C</chem>

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₈ H ₃₂ F ₃ N ₅ O ₄ S
Molecular Weight	591.6 g/mol
Exact Mass	591.2127 g/mol
pKa	4.95 (at 25 °C)
log D	4.38 (at 22 °C, pH 7.4)
Solubility	Soluble in DMSO

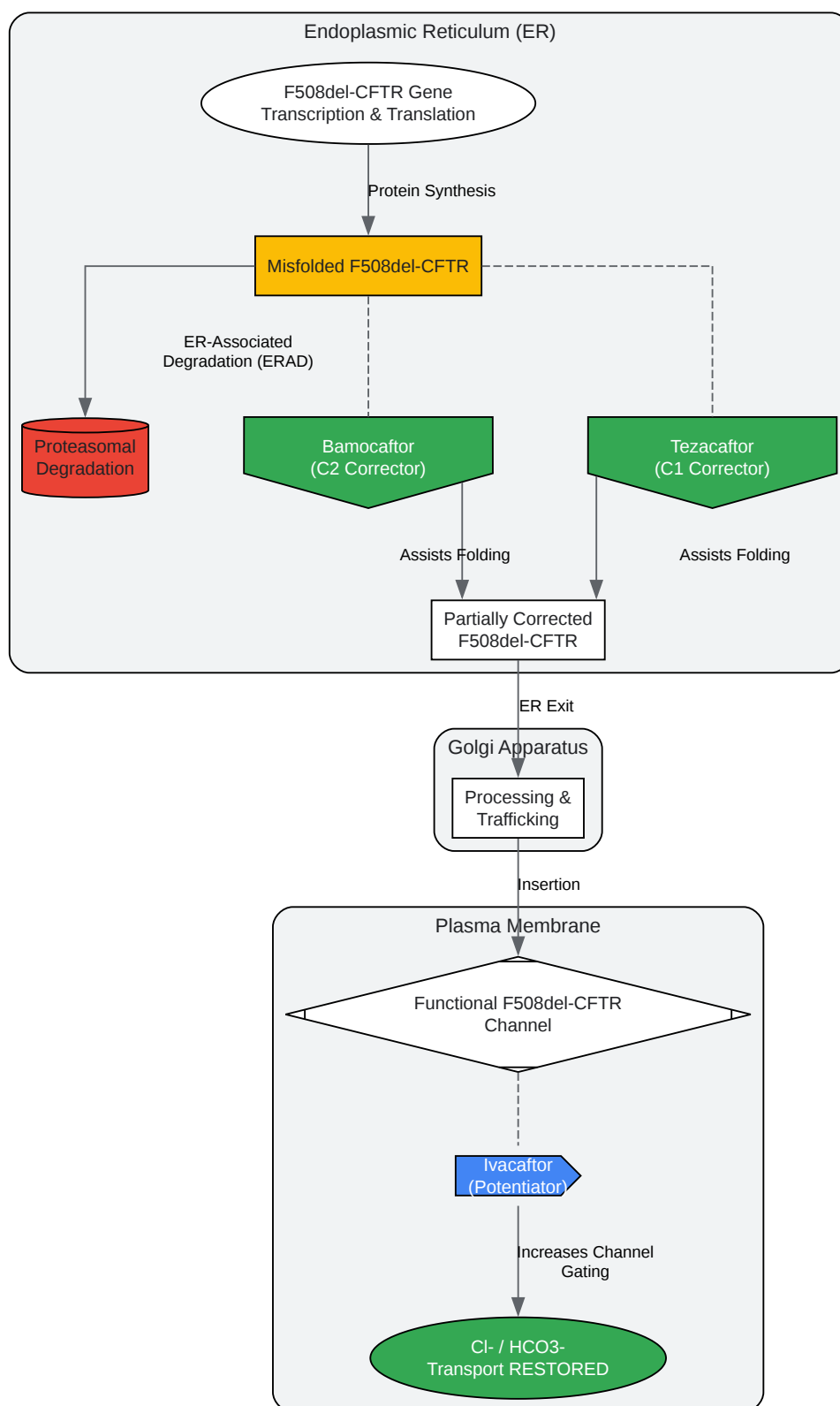
Mechanism of Action and Pharmacology

Bamocafter functions as a CFTR "corrector," specifically targeting the processing and trafficking defects of the F508del-CFTR mutant protein.

CFTR Correction Pathway

Mutations like F508del impair the folding of the CFTR protein within the endoplasmic reticulum (ER). This leads to recognition by the cell's quality control machinery and subsequent

degradation, preventing the protein from reaching the plasma membrane. **Bamocaftor** is a Type 2 (or C2) corrector that aids in the proper folding of the CFTR protein. It works synergistically with Type 1 (C1) correctors, such as Tezacaftor, which stabilize the nucleotide-binding domain 1 (NBD1) and its interface with membrane-spanning domains (MSDs). The additive effects suggest that **Bamocaftor** binds to a different site on the CFTR protein than Tezacaftor. This dual-corrector approach enhances the escape of the F508del-CFTR protein from the ER and promotes its trafficking to the cell surface. Once at the membrane, a "potentiator" molecule, like Ivacaftor, is required to increase the channel's opening probability, thereby restoring chloride ion transport. Computational studies have also suggested that **Bamocaftor** may possess a dual role, acting as both a corrector and a potentiator.



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Caption: Mechanism of **Bamocafort** in CFTR Protein Correction.

Experimental Data and Protocols

Bamocaftor has been evaluated in numerous preclinical and clinical studies to determine its efficacy, safety, and pharmacokinetic profile.

In Vitro Efficacy

Studies using human bronchial epithelial cells (CFBE41o-) expressing F508del-CFTR have demonstrated **Bamocaftor**'s effectiveness. When combined with Tezacaftor and Ivacaftor (BTI), it significantly increases the mature, fully-glycosylated (Band C) form of the F508del-CFTR protein and enhances chloride transport function, as measured by short-circuit current (Isc).

- **Cell Culture:** CFBE41o- cells stably expressing F508del-CFTR are seeded at high density (e.g., 0.5×10^6 cells) onto permeable filter supports (e.g., Snapwell inserts) and cultured until polarized epithelial monolayers are formed.
- **Compound Treatment:** Cells are treated with vehicle (e.g., 0.1% DMSO) or CFTR modulators for 24 hours. A typical treatment combination is 3 μ M **Bamocaftor**, 3 μ M Tezacaftor, and 1 μ M Ivacaftor (BTI).
- **Ussing Chamber Assay:** The permeable supports are mounted in an Ussing chamber. The basolateral and apical sides are bathed in identical Krebs-bicarbonate solution. The potential difference across the monolayer is clamped to 0 mV, and the resulting short-circuit current is recorded.
- **Measurement of CFTR Activity:** CFTR-mediated currents are stimulated by the sequential addition of a cAMP agonist (e.g., 10 μ M Forskolin) to the apical side, followed by a CFTR potentiator (e.g., 1 μ M Ivacaftor/VX-770). Finally, a CFTR inhibitor (e.g., 10 μ M CFTRinh-172) is added to confirm that the measured current is CFTR-specific. The change in current upon inhibitor addition (Δ Isc) represents the level of CFTR function.

Computational Modeling

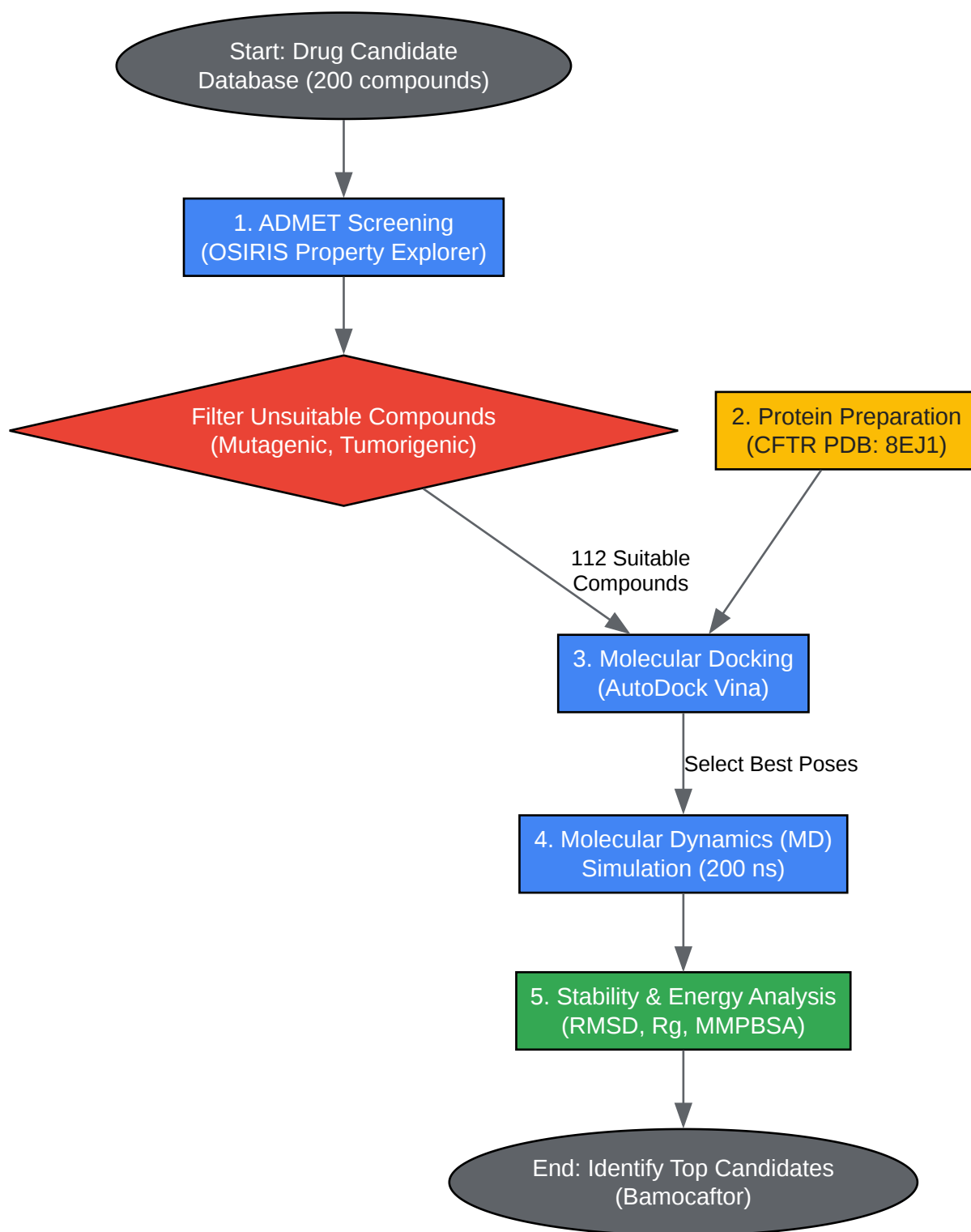
Computational studies have been employed to understand the molecular interactions between **Bamocaftor** and the F508del-CFTR protein. These studies involve molecular docking to

predict binding sites and molecular dynamics (MD) simulations to assess the stability of the drug-protein complex.

Metric	Bamocaftor	Ivacaftor (Control)
Binding Energy (MMPBSA)	-40.25 kJ/mol	-26.76 kJ/mol
Avg. Radius of Gyration (Rg)	3.61 nm	3.67 nm
Avg. RMSD	0.69 nm	0.76 nm

These results from an in silico study suggest that **Bamocaftor** forms a more stable and compact complex with the CFTR protein compared to the approved drug Ivacaftor.

- Database Preparation: A database of potential drug molecules, including **Bamocaftor**, is compiled with their 2D structures (SMILES) and 3D conformations.
- ADMET Screening: The compounds are screened for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational tools like the OSIRIS Property Explorer to filter out candidates with unfavorable profiles (e.g., mutagenicity, tumorigenicity).
- Protein Preparation: The 3D structure of the mutated CFTR protein (e.g., PDB ID: 8EJ1) is downloaded from the RCSB Protein Data Bank. The structure is prepared for docking by correcting residues, adding polar hydrogens, and assigning charges using software like AutoDock Tools.
- Molecular Docking: **Bamocaftor** is docked into the prepared CFTR protein structure using software like AutoDock Vina to predict the most likely binding pose and calculate the binding affinity.
- Molecular Dynamics (MD) Simulation: The best-docked complex of CFTR-**Bamocaftor** is subjected to a long-duration (e.g., 200 ns) MD simulation. This simulation assesses the dynamic stability of the complex by calculating metrics such as Root-Mean-Square Deviation (RMSD) and Radius of Gyration (Rg) over time.



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Caption: Workflow for Computational Analysis of **Bamocafter**.

Clinical Development

Bamocaftor (VX-659) has been evaluated in Phase 1 and Phase 2 clinical trials, both as a standalone agent to assess safety and pharmacokinetics and as part of a triple-combination therapy with Tezacaftor and Ivacaftor. These trials, such as NCT03224351, aimed to evaluate the safety and efficacy of the combination in CF patients with at least one F508del mutation. While showing promise, the development of **Bamocaftor** was ultimately deprioritized in favor of Elexacaftor (VX-445), which exhibited a superior pharmacological profile and efficacy in clinical trials.

Conclusion

Bamocaftor is a potent, next-generation CFTR corrector that has significantly contributed to the understanding of how to rescue the F508del-CFTR protein. Its molecular structure enables it to effectively assist in the folding and trafficking of the mutant protein, working synergistically with other modulators. While not currently progressing toward regulatory approval, the research and clinical data generated for **Bamocaftor** have been instrumental in the development of highly effective triple-combination therapies that are now transforming the lives of people with cystic fibrosis. The experimental protocols and data outlined in this guide provide a technical foundation for researchers in the ongoing development of novel CFTR modulators.

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References

- 1. bamocaftor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bamocaftor|CAS 2204245-48-5|DC Chemicals [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
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